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Compound of Interest

Compound Name: Hordenine

Cat. No.: B3427876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in

various plants, most notably barley (Hordeum vulgare). It is also available as a synthetically

produced compound. This guide provides a comprehensive comparison of the efficacy of

synthetic versus natural hordenine, supported by experimental data, to aid researchers,

scientists, and drug development professionals in their understanding and application of this

bioactive compound.

Executive Summary
The intrinsic efficacy of pure hordenine is identical regardless of its origin, as it is a specific

chemical molecule (4-[2-(dimethylamino)ethyl]phenol). However, the practical efficacy and

pharmacological profile of "natural" versus "synthetic" hordenine products can differ

significantly. These differences arise from the presence of co-occurring bioactive compounds in

natural extracts and the potential for impurities in synthetic preparations.

Natural Hordenine: Typically sourced from barley malt extract, it is accompanied by a matrix

of other compounds, including precursor amines (tyramine, N-methyltyramine), phenolic

acids, flavonoids, and tocols. These compounds may exert synergistic or independent

biological effects, influencing the overall pharmacological outcome.

Synthetic Hordenine: Produced through chemical synthesis, its purity can be very high.

However, depending on the synthetic route and purification process, it may contain residual
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solvents, starting materials, or by-products as impurities.

This guide will delve into the known pharmacological actions of hordenine, present

quantitative data from various studies, detail experimental methodologies, and provide visual

representations of its signaling pathways.

Data Presentation: Quantitative Efficacy of
Hordenine
The following tables summarize the quantitative data on hordenine's efficacy from various in

vitro and in vivo studies. It is important to note that these studies utilized hordenine without

specifying its source (natural or synthetic), implying the use of a pure chemical standard.

Table 1: Receptor and Enzyme Interactions of Hordenine

Target Assay Type Species Key Findings Reference

Dopamine D2

Receptor (D2R)

Radioligand

Binding Assay
Human Ki: 13 µM [1]

cAMP Inhibition

Assay
Human

Agonist, Efficacy:

76% (compared

to dopamine)

[1][2]

Adrenergic

Receptor α2A

Concentration-

Response Assay
Human

Weak partial

agonist, EC50:

690 µM, Emax:

12%

Monoamine

Oxidase B

(MAO-B)

Deamination

Assay
Rat (Liver)

Substrate, Km:

479 µM

Inhibition Assay
Human (Adipose

Tissue)

Inhibitor of

tyramine

oxidation

Table 2: Pharmacokinetic Parameters of Hordenine
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Species
Adminis
tration
Route

Dose Tmax Cmax
Half-life
(t½)

Bioavail
ability

Referen
ce

Human

Oral

(from

beer)

0.075

mg/kg
0-60 min

12.0-17.3

nM

52.7-66.4

min
-

Human

Oral

(supplem

ent)

Not

specified

66 ± 15

min

16.4 ±

7.8 µg/L

55 ± 18

min
-

Horse
Intraveno

us (IV)

2.0

mg/kg
~1 min

~1.0

µg/mL

α-phase:

~3 min,

β-phase:

~35 min

-

Horse Oral 2 mg/kg ~1 h
~0.17

µg/mL

Slower

than IV
~100%

Synthetic vs. Natural Hordenine: A Deeper Look
Chemical Identity
Chemically, hordenine is N,N-dimethyltyramine. A pure sample of synthetic hordenine is

chemically indistinguishable from a pure sample of hordenine isolated from a natural source.

Therefore, their intrinsic biological activity at a specific target should be identical.

Natural Hordenine: The "Entourage Effect"
Natural hordenine is typically extracted from sources like germinated barley. These extracts

contain a complex mixture of bioactive compounds.

Precursors and Related Amines: Barley contains tyramine and N-methyltyramine, the

biosynthetic precursors to hordenine.[3][4] These amines have their own pharmacological

activities. For instance, tyramine is a known pressor agent. The presence of these

compounds could lead to a broader pharmacological effect than pure hordenine alone.
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Other Bioactive Compounds: Barley and malt extracts are rich in other bioactive molecules,

including:

Phenolic acids: Such as ferulic acid and p-coumaric acid.

Flavonoids: Including catechins and proanthocyanidins.

Tocols (Vitamin E): Both tocopherols and tocotrienols.

Hordatines: Antifungal compounds unique to barley.

The co-ingestion of these compounds with hordenine could result in synergistic or antagonistic

interactions, altering the overall efficacy and safety profile. For example, the antioxidant and

anti-inflammatory properties of phenolic compounds could complement the biological activities

of hordenine.

Synthetic Hordenine: Purity and Potential Impurities
Synthetic hordenine can be produced with very high purity. However, the manufacturing

process can introduce impurities. While specific impurity profiles for commercially available

synthetic hordenine are not readily published, potential impurities could include:

Unreacted starting materials: Such as tyramine or N-methyltyramine.

Reagents and solvents: Used during the synthesis and purification steps.

By-products of the synthesis: Depending on the synthetic route, these could include isomers

or related molecules.

The presence of such impurities, even in trace amounts, could potentially influence the

biological activity and safety of the final product.

Experimental Protocols
Dopamine D2 Receptor (D2R) Activation Assay

Objective: To determine the functional activity of hordenine at the human D2R.

Methodology:
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Cell Culture: HEK293 cells stably expressing the human D2R are cultured in appropriate

media.

cAMP Measurement: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent

cAMP degradation. They are then stimulated with forskolin to induce cAMP production.

Hordenine Treatment: Cells are co-incubated with forskolin and varying concentrations of

hordenine.

Detection: Intracellular cAMP levels are measured using a competitive immunoassay (e.g.,

HTRF or ELISA).

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by hordenine is

used to determine its agonistic activity and calculate EC50 values. Dopamine is used as a

positive control.

Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To assess the inhibitory effect of hordenine on MAO-B activity.

Methodology:

Enzyme Source: Mitochondria are isolated from rat liver, which is a rich source of MAO-B.

Substrate: A suitable substrate for MAO-B, such as benzylamine or tyramine, is used. The

deamination of the substrate is monitored.

Hordenine Incubation: The enzyme preparation is incubated with varying concentrations

of hordenine.

Detection: The rate of product formation is measured spectrophotometrically or

fluorometrically.

Data Analysis: The concentration of hordenine that inhibits 50% of the enzyme activity

(IC50) is determined. Kinetic parameters like Km and Vmax can also be calculated.

In Vivo Model of Ulcerative Colitis
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Objective: To evaluate the anti-inflammatory efficacy of hordenine in an animal model of

colitis.

Methodology:

Animal Model: Ulcerative colitis is induced in mice (e.g., C57BL/6) by administering

dextran sodium sulfate (DSS) in their drinking water for a specified period.

Hordenine Administration: Mice in the treatment group receive daily oral gavage of

hordenine at a predetermined dose. A control group receives the vehicle, and a positive

control group may receive a standard anti-inflammatory drug like sulfasalazine.

Assessment of Disease Activity: Disease activity index (DAI), which includes parameters

like body weight loss, stool consistency, and rectal bleeding, is monitored daily.

Histological Analysis: At the end of the study, colon tissues are collected, and histological

scoring is performed to assess the degree of inflammation, ulceration, and tissue damage.

Biochemical Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the

colon tissue are measured using ELISA or qPCR.

Signaling Pathways and Mechanisms of Action
Dopamine D2 Receptor Signaling
Hordenine acts as a biased agonist at the dopamine D2 receptor. It activates the G-protein

coupled pathway leading to the inhibition of adenylyl cyclase and a decrease in intracellular

cAMP levels. However, it does not significantly recruit β-arrestin, suggesting a potential for

reduced receptor desensitization compared to the endogenous ligand, dopamine.

Cell Membrane Cytoplasm

Hordenine Dopamine D2 Receptor
Binds

Gi/o Protein
Activates

Adenylyl Cyclase
Inhibits

ATP cAMP
Conversion

Protein Kinase A
Activates Cellular Response

(e.g., altered gene expression)
Phosphorylates targets
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Click to download full resolution via product page

Dopamine D2 Receptor Signaling Pathway of Hordenine

Adrenergic Receptor Signaling
Hordenine is an indirectly acting adrenergic agent, meaning it primarily acts by stimulating the

release of stored norepinephrine (NE). It also acts as an inhibitor of NE reuptake. This leads to

increased levels of NE in the synaptic cleft, which can then activate adrenergic receptors (α

and β), leading to sympathomimetic effects such as increased heart rate and blood pressure.
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Adrenergic Signaling Mechanism of Hordenine

Monoamine Oxidase B (MAO-B) Inhibition
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Hordenine is a substrate and inhibitor of MAO-B, an enzyme responsible for the degradation of

monoamine neurotransmitters, including dopamine. By inhibiting MAO-B, hordenine can

increase the synaptic concentration of dopamine, potentially contributing to its mood-enhancing

and cognitive effects.
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Mechanism of MAO-B Inhibition by Hordenine

Conclusion
The choice between synthetic and natural hordenine depends on the specific research or

application goals.

For studies requiring a high degree of purity and a focus on the intrinsic activity of hordenine
at a specific molecular target, synthetic hordenine is the preferred choice. Its well-defined

composition minimizes the confounding effects of other bioactive compounds.

For investigations into the broader physiological effects of hordenine as consumed in dietary

supplements or natural products, natural hordenine extracts may be more relevant. The

presence of other bioactive compounds in these extracts could contribute to the overall

observed effect, a phenomenon often referred to as an "entourage effect."

It is crucial for researchers and drug development professionals to be aware of the potential for

impurities in synthetic preparations and the presence of a complex matrix of compounds in

natural extracts. Proper analytical characterization of the hordenine source material is

essential for reproducible and reliable experimental outcomes. The U.S. Food and Drug

Administration (FDA) has noted that some dietary supplements containing bitter orange extract,
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a source of hordenine, may be adulterated with synthetic amines. Therefore, careful sourcing

and analysis are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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